
4-氯-6-(4-甲基哌嗪-1-基)嘧啶-2-胺
概述
描述
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H14ClN5 and a molecular weight of 227.7 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a piperazine ring substituted with a methyl group. This compound is primarily used in research and development within the fields of chemistry and biology.
科学研究应用
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the development of new materials and chemical processes.
未来方向
The future directions for the study of this compound could include further investigation into its potential biological activities, such as antiviral and antitumor effects . Additionally, more research could be done to explore its synthesis and reactivity. As always, any future research should be conducted following appropriate safety guidelines.
作用机制
Target of Action
Similar compounds have been found to interact with janus kinases (jaks) and their downstream effectors, signal transducer and activator of transcription proteins (stats) . These proteins form a critical immune cell signaling circuit, which is of fundamental importance in innate immunity, inflammation, and hematopoiesis .
Biochemical Pathways
Given its potential interaction with jaks and stats, it may influence pathways related to immune response, inflammation, and hematopoiesis .
Result of Action
Given its potential interaction with jaks and stats, it may influence cellular processes related to immune response, inflammation, and hematopoiesis .
生化分析
Biochemical Properties
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context .
Cellular Effects
The effects of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation or apoptosis, depending on the cellular context . Additionally, it can alter metabolic fluxes within the cell, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can induce conformational changes in the enzyme, altering its activity. Furthermore, 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that it remains stable under specific storage conditions, such as low temperatures and protection from light . Long-term exposure to 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine can result in sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into cells via organic cation transporters and subsequently bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.
准备方法
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with 1-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate or triethylamine in a solvent like N,N-dimethylformamide or ethanol. The reaction mixture is heated to around 80°C and stirred overnight. After the reaction is complete, the product is isolated by filtration and purified using standard techniques .
化学反应分析
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like potassium carbonate and triethylamine, solvents such as N,N-dimethylformamide and ethanol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the amino group at the 2-position, which can affect its reactivity and biological activity.
6-(4-Methylpiperazin-1-yl)pyrimidin-2-amine:
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine: Has a different substitution pattern, which can alter its chemical behavior and biological effects.
These comparisons highlight the unique features of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQPQNNFLHVTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363305 | |
| Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322691-38-3 | |
| Record name | 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=322691-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)
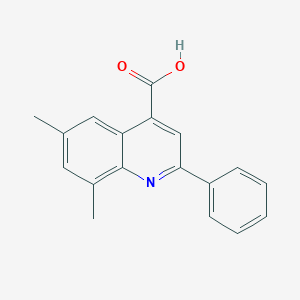
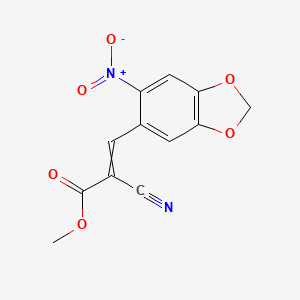

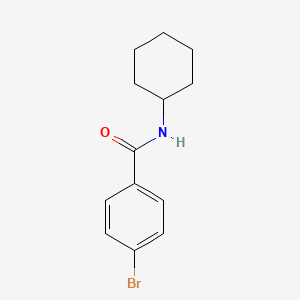





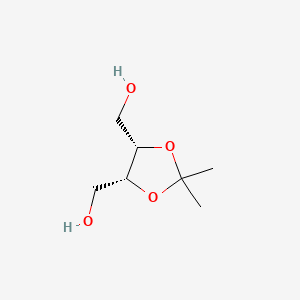
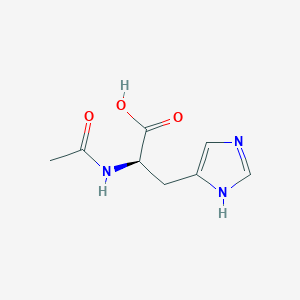
![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)
